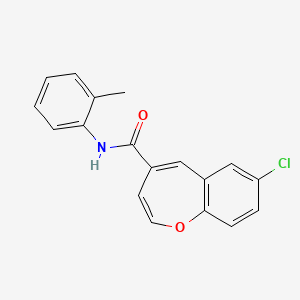

7-chloro-N-(2-methylphenyl)-1-benzoxepine-4-carboxamide

CAS No.: 950284-60-3

Cat. No.: VC7433272

Molecular Formula: C18H14ClNO2

Molecular Weight: 311.77

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 950284-60-3 |

|---|---|

| Molecular Formula | C18H14ClNO2 |

| Molecular Weight | 311.77 |

| IUPAC Name | 7-chloro-N-(2-methylphenyl)-1-benzoxepine-4-carboxamide |

| Standard InChI | InChI=1S/C18H14ClNO2/c1-12-4-2-3-5-16(12)20-18(21)13-8-9-22-17-7-6-15(19)11-14(17)10-13/h2-11H,1H3,(H,20,21) |

| Standard InChI Key | AMNDOCYGXNCPKF-UHFFFAOYSA-N |

| SMILES | CC1=CC=CC=C1NC(=O)C2=CC3=C(C=CC(=C3)Cl)OC=C2 |

Introduction

Synthesis and Preparation

Synthetic Routes

The synthesis of 7-chloro-N-(2-methylphenyl)-1-benzoxepine-4-carboxamide likely follows established protocols for benzoxepine carboxamides. A plausible route involves:

-

Core Formation: Construction of the benzoxepine ring via cyclization of a pre-functionalized precursor, such as 7-chloro-1-benzoxepine-4-carboxylic acid.

-

Amide Coupling: Reaction of the carboxylic acid with 2-methylaniline using coupling agents like EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to form the carboxamide bond.

Key Reaction Conditions:

-

Solvents: Dichloromethane or toluene under reflux.

-

Purification: Column chromatography or recrystallization.

Analytical Confirmation

Structural validation employs spectroscopic methods:

-

NMR: - and -NMR to confirm substituent positions and purity.

-

IR: Absorption bands for amide (1650–1680 cm) and C-Cl (550–850 cm) groups.

| Property | Value/Description | Source Analogue |

|---|---|---|

| Molecular Weight | 325.8 g/mol | |

| logP | ~3.8 (estimated) | |

| Solubility | Low aqueous solubility | |

| Melting Point | Not reported (requires study) | — |

The moderate logP suggests balanced lipophilicity, suitable for membrane permeability in drug candidates .

Structural Characteristics and Molecular Analysis

Molecular Geometry

The benzoxepine core adopts a non-planar conformation due to the seven-membered oxepine ring. Substituents influence electronic distribution:

-

Chlorine: Electron-withdrawing effect at position 7 enhances electrophilic reactivity.

-

Carboxamide: The 2-methylphenyl group introduces steric bulk, potentially affecting binding interactions.

Spectroscopic Data (Representative)

-

-NMR (CDCl):

-

δ 7.2–7.5 (m, aromatic protons)

-

δ 2.3 (s, CH from 2-methylphenyl).

-

Biological Activity and Mechanism of Action

While direct studies are lacking, related benzoxepine carboxamides exhibit PI3K (phosphoinositide 3-kinase) inhibitory activity. The chlorine and carboxamide groups may facilitate target binding via:

-

Hydrogen Bonding: Amide NH and carbonyl oxygen with kinase residues.

-

Hydrophobic Interactions: 2-Methylphenyl and benzoxepine core.

Hypothesized Activity: Potential anticancer effects through PI3K/Akt/mTOR pathway modulation, analogous to EVT-6554664.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume